molecular formula C9H20ClN B1447936 2-Pentylpyrrolidine hydrochloride CAS No. 1374604-02-0

2-Pentylpyrrolidine hydrochloride

Cat. No.: B1447936
CAS No.: 1374604-02-0
M. Wt: 177.71 g/mol
InChI Key: DKMMWSSJEKCVDY-UHFFFAOYSA-N
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Description

2-Pentylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a class of compounds to which 2-pentylpyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets . These interactions contribute to their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, oxidative stress, cell growth and proliferation, glucose metabolism, and neurological function .

Pharmacokinetics

The physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying these parameters .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .

Action Environment

The biological activity of pyrrolidine compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

2-Pentylpyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer activities . It interacts with enzymes such as cytochrome P450, which is involved in oxidative metabolism, and acetylcholinesterase, which is crucial for neurotransmission . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby affecting neurotransmission. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidative metabolism . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound may influence the production of signaling molecules such as sphingosine 1-phosphate, which plays a role in cancer progression and immune cell chemotaxis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can be influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within cells is crucial for its biological activity and therapeutic potential .

Properties

IUPAC Name

2-pentylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-6-9-7-5-8-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMMWSSJEKCVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.